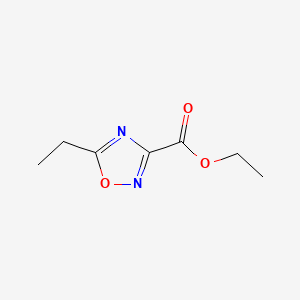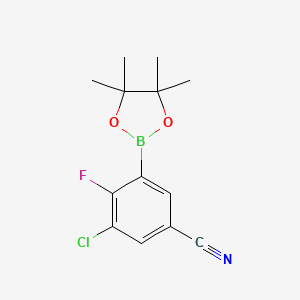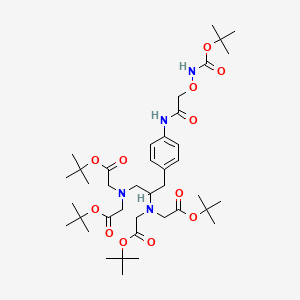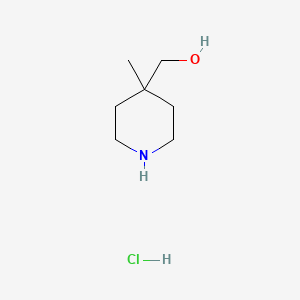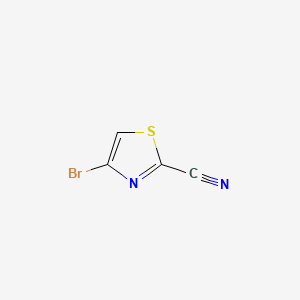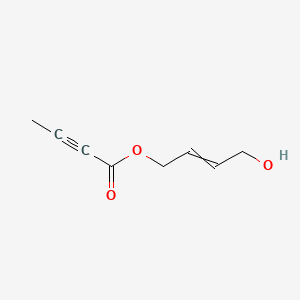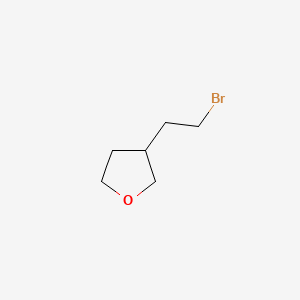
3-(2-Bromoethyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)tetrahydrofuran: is an organic compound with the molecular formula C6H11BrO. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound consists of a tetrahydrofuran ring substituted with a 2-bromoethyl group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(2-Bromoethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized tetrahydrofuran derivatives.
Reduction Reactions: The compound can be reduced to form 3-(2-Ethyl)tetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield corresponding tetrahydrofuran carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Reactions: Functionalized tetrahydrofuran derivatives.
Reduction Reactions: 3-(2-Ethyl)tetrahydrofuran.
Oxidation Reactions: Tetrahydrofuran carboxylic acids or aldehydes.
科学研究应用
Chemistry: 3-(2-Bromoethyl)tetrahydrofuran is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the synthesis of bioactive molecules and natural product analogs. It can be incorporated into molecular frameworks to study biological activity and mechanism of action.
Medicine: In medicinal chemistry, this compound is employed in the development of drug candidates
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
作用机制
The mechanism of action of 3-(2-Bromoethyl)tetrahydrofuran depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, allowing it to interact with various molecular targets and pathways.
相似化合物的比较
3-(2-Chloroethyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.
3-(2-Iodoethyl)tetrahydrofuran: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromo derivative.
3-(2-Fluoroethyl)tetrahydrofuran: The presence of a fluorine atom imparts unique electronic properties and influences the compound’s reactivity.
Uniqueness: 3-(2-Bromoethyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability
属性
IUPAC Name |
3-(2-bromoethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNGVZNMYWXZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229624-12-7 |
Source


|
| Record name | 3-(2-bromoethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
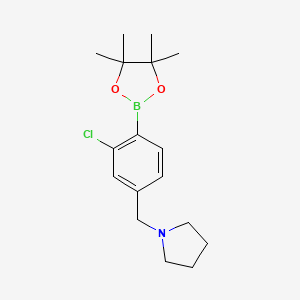
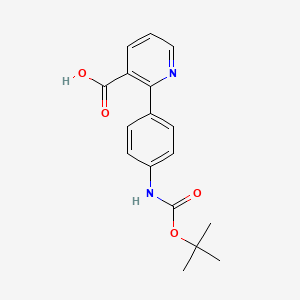
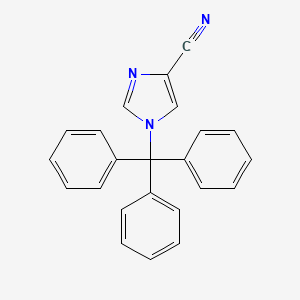
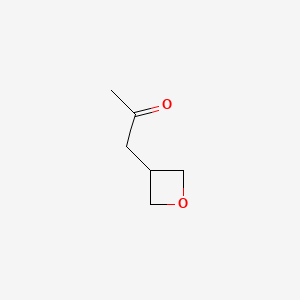
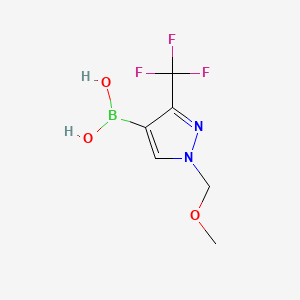
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
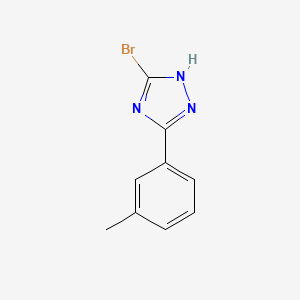
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)
